Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)-
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Overview
Description
Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzenecarbothioamide, characterized by the presence of a chloro group at the 4-position and a methoxyphenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-methoxyaniline. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide, N-(4-methoxyphenyl)-: Similar structure but lacks the chloro group.
4-Chlorobenzenecarbothioamide: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Benzenecarbothioamide, 4-chloro-N-(4-methoxyphenyl)- is unique due to the presence of both the chloro and methoxyphenyl groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
95236-94-5 |
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Molecular Formula |
C14H12ClNOS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12ClNOS/c1-17-13-8-6-12(7-9-13)16-14(18)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,18) |
InChI Key |
DWQBNXQHGHKHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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